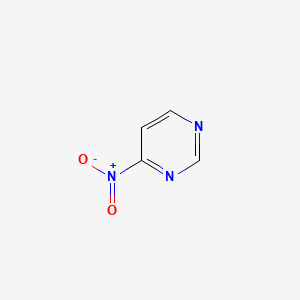
2-Azaadamantane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azaadamantane hydrochloride is a nitrogen-containing analog of adamantane . It contains one or more nitrogen atoms instead of carbon atoms . This substitution leads to several specific chemical and physical properties . The molecular formula of this compound is C9H16ClN .
Synthesis Analysis
The introduction of adamantane moieties on diamondoids such as adamantane, 2-azaadamantane, or diamantane by amide formation and reduction to the corresponding amine was performed in a straightforward and easy way by amidation under Schotten–Baumann conditions and reduction with BH3·THF .Molecular Structure Analysis
The molecular structure of this compound is based on the adamantane scaffold, with one or more nitrogen atoms replacing carbon atoms . This results in a unique structure with specific chemical and physical properties .Chemical Reactions Analysis
The azaadamantane derivatives have less lipophilicity compared to their adamantane analogs, which affects both their interaction with biological targets and bioavailability . The significant increase in the number of publications during the last decade (2009–2020) concerning the study of reactivity and biological activity of azaadamantanes and their derivatives indicates a great theoretical and practical interest in these compounds .Physical and Chemical Properties Analysis
Azaadamantanes are nitrogenous analogs of adamantine, which contain one or more nitrogen atoms instead of carbon atoms . This partial substitution of the nitrogen atoms for carbon significantly changes both chemical and physical properties, thus leading, in particular, to higher solubility in water of azaadamantanes compared to adamantanes .Applications De Recherche Scientifique
Organocatalytic Aerobic Alcohol Oxidation : 2-Azaadamantane derivatives, such as 5-Fluoro-2-azaadamantane N-oxyl (5-F-AZADO), are used in organocatalytic aerobic alcohol oxidation systems. These systems operate under mild conditions and are free from halogen and transition metals, making them environmentally friendly (Shibuya et al., 2011).
Catalysis in Oxidation Reactions : 2-azaadamantane N-oxyl (AZADO) and 1-Me-AZADO are stable nitroxyl radical catalysts used for efficient oxidation of alcohols. These catalysts are superior to traditional ones like TEMPO, especially for sterically hindered alcohols (Shibuya et al., 2006).
Pharmacological Applications : 1-Azaadamantane derivatives have shown potential in pharmacology, particularly as anticholinergic agents, serotonergic agents, and squalene synthase inhibitors. These compounds are used as models for various studies including charge transfer phenomena, solid electrolyte gas sensors, and drug discovery (Izumi et al., 2003).
Structural and Conformational Studies : Research on 4-α-(or β)-p-Chlorobenzoyloxy-1-azaadamantane hydrochloride has provided insights into stereoelectronic effects and molecular structures, which are crucial for understanding chemical reactivity and properties (Fernández et al., 1989).
Large-Scale Aerobic Oxidation : 2-Azaadamantan-2-ol (AZADOL) is used for large-scale aerobic oxidation of alcohols. This process is safe, scalable, and environmentally friendly, demonstrating the practical applications of azaadamantane derivatives in industrial settings (Sasano et al., 2019).
Safety and Hazards
2-Azaadamantane hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as corrosive to metals, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Orientations Futures
The significant increase in the number of publications during the last decade (2009–2020) concerning the study of reactivity and biological activity of azaadamantanes and their derivatives indicates a great theoretical and practical interest in these compounds . More promising results were obtained for phosphorus-containing analogs, which showed significant antitumor activity . A two-shell arrangement strategy was successfully applied to the azaadamantane scaffold, introducing seven nitro groups and preparing the target product 2,9,9,10,10-pentanitro-2-azaadamantane-4,8-diyl dinitrate and its derivative 2-nitro-2-azaadamantane-4,8,9,10-tetrayl tetranitrate .
Mécanisme D'action
Target of Action
2-Azaadamantane hydrochloride, a derivative of azaadamantanes, interacts with various biological targets . Azaadamantanes are nitrogen-containing analogs of adamantane, which contain one or more nitrogen atoms instead of carbon atoms . This substitution leads to several specific chemical and physical properties . The azaadamantane derivatives have less lipophilicity compared to their adamantane analogs, which affects both their interaction with biological targets and bioavailability .
Mode of Action
It is known that the aminal methylene group in position 2 of diazaadamantane can be relatively easily replaced by another fragment of the diazaadamantane cycle under the action of various reagents . This could potentially affect its interaction with its targets.
Biochemical Pathways
Azaadamantanes and their derivatives have been found to have various biological activities . For example, pronounced antibacterial properties were found for tetraphenyl-substituted diazaadamantanes and derivatives that contained the heterocyclic groups at position 2 of the azaadamantane molecule .
Pharmacokinetics
It is known that azaadamantane derivatives have less lipophilicity compared to their adamantane analogs, which affects both their interaction with biological targets and bioavailability .
Result of Action
Various 2-functionalized derivatives and heteroatoms-containing spiro- and condensed derivatives demonstrated antitumor activity, mainly in the in vivo .
Action Environment
It is known that the partial substitution of the nitrogen atoms for carbon significantly changes both chemical and physical properties, thus leading, in particular, to higher solubility in water of azaadamantanes compared to adamantanes . This could potentially affect the compound’s action, efficacy, and stability in different environments.
Propriétés
IUPAC Name |
2-azatricyclo[3.3.1.13,7]decane;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N.ClH/c1-6-2-8-4-7(1)5-9(3-6)10-8;/h6-10H,1-5H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIULPRXCDAQFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)N3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3015-17-6 |
Source


|
| Record name | 2-azatricyclo[3.3.1.1,3,7]decane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thieno[3,2-f]benzothiazole, 2-amino-7-methyl- (6CI)](/img/no-structure.png)

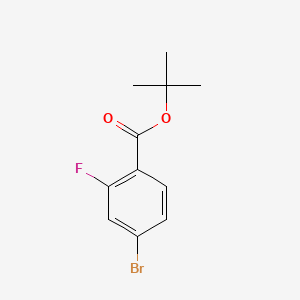
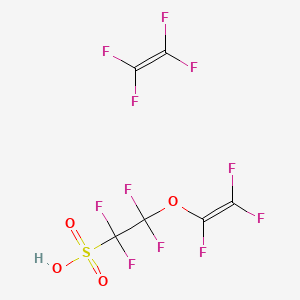

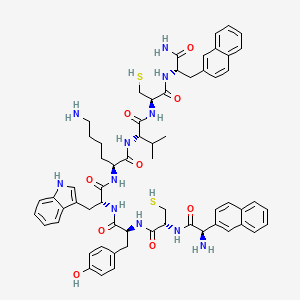
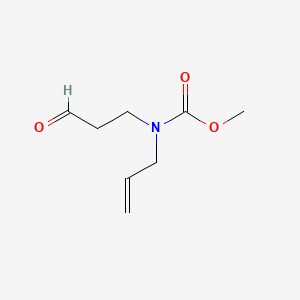
![1,3-Dichloro-6-[(4,6-dichlorohexyl)sulfanyl]hexane](/img/structure/B570398.png)
